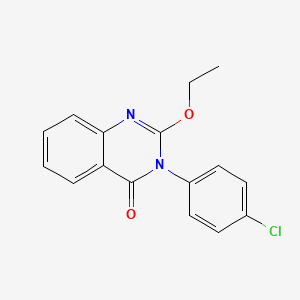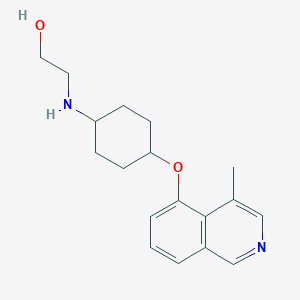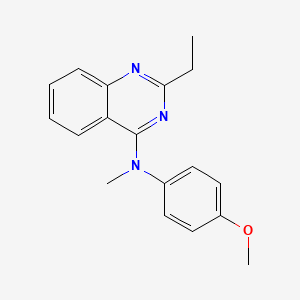
Ethyl 3-bromo-4-(butylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Bromo-4-(butilamino)benzoato de etilo es un compuesto químico con la fórmula molecular C13H18BrNO2 y un peso molecular de 300,19 g/mol Es un derivado éster etílico del ácido benzoico, específicamente sustituido con un átomo de bromo en la posición 3 y un grupo butilamino en la posición 4
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Bromo-4-(butilamino)benzoato de etilo generalmente implica los siguientes pasos:
Aminación: La sustitución de un grupo butilamino en la posición 4.
Esterificación: La formación del éster etílico a partir del grupo ácido carboxílico.
Estas reacciones se llevan a cabo bajo condiciones controladas para asegurar los patrones de sustitución deseados y minimizar las reacciones secundarias .
Métodos de producción industrial
La producción industrial del 3-Bromo-4-(butilamino)benzoato de etilo implica síntesis química a gran escala utilizando pasos de reacción similares pero optimizados para la eficiencia y el rendimiento. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar el proceso de producción, asegurando una calidad constante y escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Bromo-4-(butilamino)benzoato de etilo sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos en condiciones adecuadas.
Oxidación y reducción: El compuesto puede oxidarse o reducirse para formar diferentes derivados.
Hidrólisis de ésteres: El grupo éster puede hidrolizarse para producir el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Sustitución: Reactivos como etóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de benzoatos sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes derivados funcionalizados .
Aplicaciones Científicas De Investigación
El 3-Bromo-4-(butilamino)benzoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos y como herramienta farmacológica.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-Bromo-4-(butilamino)benzoato de etilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los grupos bromo y butilamino juegan un papel crucial en la unión a estas dianas, influyendo en su actividad y función. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
4-(Butilomino)benzoato de etilo: Carece de la sustitución de bromo, lo que lleva a diferente reactividad y aplicaciones.
Unicidad
El 3-Bromo-4-(butilamino)benzoato de etilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia tanto del bromo como del grupo butilamino permite interacciones y reactividad únicas en comparación con otros compuestos similares .
Propiedades
Número CAS |
1131594-52-9 |
|---|---|
Fórmula molecular |
C13H18BrNO2 |
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-(butylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3 |
Clave InChI |
PQKYOQWSDZEAQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol](/img/structure/B11833136.png)

![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)



![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)


![3,5-Dimethyl-4-(3-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)isoxazole](/img/structure/B11833199.png)
![1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one](/img/structure/B11833209.png)

![N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833216.png)
